molecular formula C6H15O3PS B046640 O,O,O-Triethyl phosphorothioate CAS No. 126-68-1

O,O,O-Triethyl phosphorothioate

Cat. No. B046640
CAS RN: 126-68-1
M. Wt: 198.22 g/mol
InChI Key: QTPJMTACJMLPLL-UHFFFAOYSA-N
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Description

“O,O,O-Triethyl phosphorothioate” is a chemical compound with the molecular formula C6H15O3PS . It is also known by other names such as Triethyl thiophosphate, Triethyl phosphorothioate, and O,O,O-Triethyl thiophosphate .


Synthesis Analysis

The synthesis of “O,O,O-Triethyl phosphorothioate” involves white phosphorus (P4) and thiols . The reaction is characterized by a complete conversion of white phosphorus. The use of KOH or K2CO3 as a base and DMSO–toluene as a solvent makes both arythiols and alkylthiols tolerant in this transformation .


Molecular Structure Analysis

The molecular structure of “O,O,O-Triethyl phosphorothioate” can be represented by the InChI string InChI=1S/C6H15O3PS/c1-4-7-10 (11,8-5-2)9-6-3/h4-6H2,1-3H3 . The compound has a molecular weight of 198.22 g/mol .


Chemical Reactions Analysis

“O,O,O-Triethyl phosphorothioate” can undergo various chemical reactions. For instance, it can be oxidized using hydrogen peroxide, solid-state hydrogen peroxide, or ozone .

Scientific Research Applications

Agriculture: Pesticide Synthesis

O,O,O-Triethyl phosphorothioate: is utilized in the synthesis of pesticides. Its phosphorothioate group is a key structural component in many organophosphorus pesticides. These compounds act by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects, leading to their paralysis and death .

Material Science: Flame Retardants

In material science, Triethyl thiophosphate serves as an additive to create flame retardants. It imparts flame-resistant properties to materials by promoting the formation of a char layer when exposed to fire, which acts as a barrier and slows down the spread of flames .

Chemical Synthesis: Ligand in Catalysis

This compound is used as a ligand in transition metal catalysis. The thiophosphate group can bind to metals, facilitating various catalytic reactions, including those used in the synthesis of complex organic molecules .

Environmental Science: Biodegradation Studies

O,O,O-Triethyl phosphorothioate: is a subject of biodegradation studies in environmental science. Researchers investigate how this compound breaks down in the environment, which is crucial for understanding its long-term ecological impact .

Pharmaceutical Research: Drug Development

In pharmaceutical research, it’s explored as a potential intermediate in drug development. Its reactivity with various biological molecules can lead to the creation of novel therapeutic agents .

Analytical Chemistry: Chromatography Standards

It is used as a standard in chromatographic analysis due to its well-defined physical and chemical properties. This allows for the calibration of equipment and the accurate measurement of other substances in mixtures .

Nanotechnology: Nanoparticle Fabrication

Triethyl thiophosphate: plays a role in the fabrication of nanoparticles. It can act as a stabilizing agent, controlling the size and shape of nanoparticles, which are critical for their application in electronics and medicine .

Energy Research: Solar Cell Development

Lastly, in energy research, it’s used in the development of solar cells. Specifically, it has been introduced into perovskite solar cells as an antisolvent and crystallization aid, improving their efficiency and stability under ambient air conditions .

Safety and Hazards

“O,O,O-Triethyl phosphorothioate” is toxic by ingestion and inhalation . It is a cholinesterase inhibitor and can be harmful if swallowed, toxic in contact with skin, and fatal if inhaled . It is also combustible when exposed to heat or flame and can react with oxidizing materials .

properties

IUPAC Name

triethoxy(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3PS/c1-4-7-10(11,8-5-2)9-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPJMTACJMLPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059567
Record name O,O,O-Triethyl phosphorothioate
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,O,O-Triethyl phosphorothioate

CAS RN

126-68-1
Record name O,O′,O′′-Triethyl phosphorothioate
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Record name O,O,O-Triethyl phosphorothioate
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Record name Triethyl thiophosphate
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Record name O,O,O-Triethyl phosphorothioate
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Record name O,O,O-triethyl phosphorothioate
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Record name O,O,O-Triethyl phosphorothioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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